![molecular formula C14H11BrN2 B5142145 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine
Übersicht
Beschreibung
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Researchers explore their use as building blocks for designing novel drug candidates. The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives.
Deep-Blue Emitters in Optoelectronics
Imidazo[1,2-a]pyridine derivatives exhibit promising properties as deep-blue emitters in optoelectronic devices. Their electron-rich aromatic structure contributes to efficient light emission, making them suitable for organic light-emitting diodes (OLEDs) and other display technologies .
Polymer Chemistry and Material Science
Researchers have synthesized polymers containing imidazo[1,2-a]pyridine moieties. These polymers are characterized for their thermal stability, molecular weight, and energy levels (HOMO and LUMO). Understanding their properties aids in designing functional materials for applications such as sensors, coatings, and organic electronics .
Agrochemicals and Pesticides
Imidazo[1,2-a]pyridines, including 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, serve as intermediates in the synthesis of agrochemicals and pesticides. Their structural diversity allows modification to enhance bioactivity against pests and diseases in agriculture .
Photocatalysis and Green Chemistry
Recent advances involve using imidazo[1,2-a]pyridines in radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods enable efficient functionalization of the imidazo[1,2-a]pyridine scaffold, contributing to green and sustainable chemical processes .
Medicinal Chemistry and Drug Discovery
While not specific to the compound 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, the broader class of imidazo[1,2-a]pyridines has potential in drug discovery. Researchers explore their biological activities, targeting receptors, enzymes, and pathways. Further studies may reveal novel therapeutic agents .
Zukünftige Richtungen
The field of imidazo[1,2-a]pyridines is a vibrant area of research due to their wide range of applications in medicinal chemistry . Future directions may include the development of new synthetic methods, exploration of their biological activities, and their use in the design and synthesis of new drugs .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine are piroplasms, including Babesia bovis , B. bigemina , B. divergens , B. caballi , and Theileria equi . These are a group of protozoan parasites that cause economically significant diseases in both domestic and wild animals .
Mode of Action
The compound interacts with its targets by inhibiting their growth in a dose-dependent manner . The highest inhibitory effects of the compound were detected on the growth of B. caballi , with an IC50 value of 0.47±0.07 . The efficacy of the compound was higher against B. bigemina (IC50: 1.37±0.15) compared to the positive-control diminazene aceturate (DA) (IC50: 2.29±0.06) .
Biochemical Pathways
It is known that the compound has a wide range of applications in medicinal chemistry . It is recognized as a valuable heterocyclic scaffold in organic synthesis , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (27313) and its solid form suggest that it may have good bioavailability.
Result of Action
The compound has a long-lasting inhibitory effect on bovine Babesia parasites’ in vitro growth up to 4 days after treatment . When coupled with DA at 0.75 or 0.50 IC50, a high concentration (0.75 IC50) of the compound produced additive suppression of B. bovis growth . This suggests that the compound could be a promising combination therapy for the treatment of B. bovis .
Action Environment
As a solid compound , it may be stable under a variety of environmental conditions
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPONKGOHNQXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)
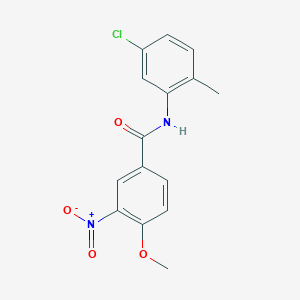
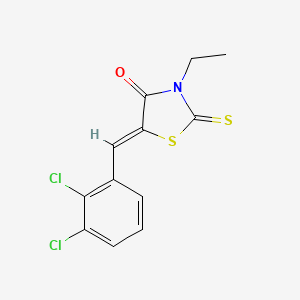
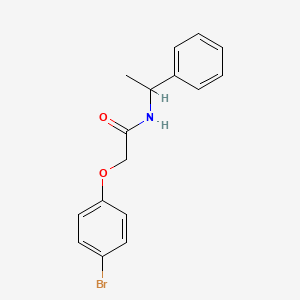

![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
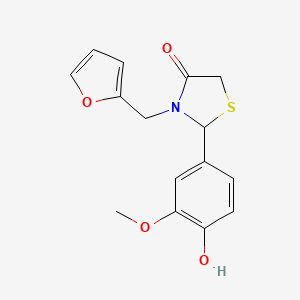
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)
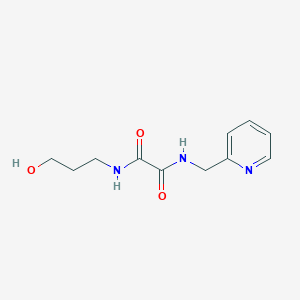
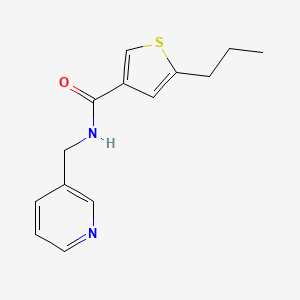
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)